8-Fluoro-5-methylquinoline-2-carboxylic acid
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Overview
Description
8-Fluoro-5-methylquinoline-2-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H8FNO2 and a molecular weight of 205.19 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields, including medicine and agriculture .
Preparation Methods
The synthesis of 8-Fluoro-5-methylquinoline-2-carboxylic acid can be achieved through several methods:
Cyclization and Cycloaddition Reactions: These methods involve the formation of the quinoline ring system through cyclization of appropriate precursors.
Cross-Coupling Reactions: The Suzuki–Miyaura coupling is a widely used method for forming carbon-carbon bonds, which can be employed in the synthesis of fluorinated quinolines.
Chemical Reactions Analysis
8-Fluoro-5-methylquinoline-2-carboxylic acid undergoes various chemical reactions:
Nucleophilic Substitution: The fluorine atom in the quinoline ring can be displaced by nucleophiles, leading to the formation of various substituted quinolines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of fluorinated quinolines.
Scientific Research Applications
8-Fluoro-5-methylquinoline-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Fluorinated quinolines, including this compound, are studied for their potential antibacterial, antineoplastic, and antiviral activities.
Agriculture: Some fluorinated quinolines have found applications as components in agricultural products.
Material Science: The compound can be used in the synthesis of liquid crystals and cyanine dyes, which have commercial applications.
Mechanism of Action
The mechanism of action of 8-Fluoro-5-methylquinoline-2-carboxylic acid is not extensively documented. similar to other fluoroquinolines, it may target bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, stabilizing a covalent enzyme-DNA complex and leading to cell death . This mechanism is effective in killing bacteria and is a common feature of fluoroquinolone antibiotics .
Comparison with Similar Compounds
8-Fluoro-5-methylquinoline-2-carboxylic acid can be compared with other fluorinated quinolines:
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
These compounds share the quinoline ring system and fluorine substitution, but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
8-fluoro-5-methylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2/c1-6-2-4-8(12)10-7(6)3-5-9(13-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI Key |
ZVMMDEZJYVNONL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
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